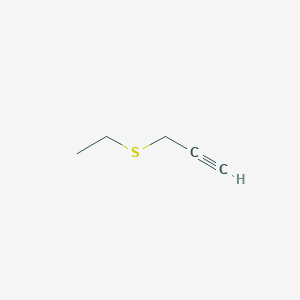

Propargyl ethyl sulfide

Beschreibung

Structural Context and Significance of the Propargyl Sulfide (B99878) Motif

The propargyl sulfide motif is characterized by the presence of a sulfur atom attached to a propargylic carbon, the sp3-hybridized carbon adjacent to a carbon-carbon triple bond. This structural arrangement is of considerable interest to organic chemists for several reasons. The propargylic position is activated towards various reactions due to the electron-withdrawing nature of the adjacent alkyne. semanticscholar.org

The sulfur atom, with its lone pairs of electrons, can participate in various transformations, including acting as a nucleophile or stabilizing adjacent reactive intermediates. The interplay between the sulfur atom and the alkyne functionality allows for a diverse range of chemical behaviors, making the propargyl sulfide motif a versatile building block in synthesis. kcl.ac.ukresearchgate.net

Strategic Importance in Chemical Synthesis

The strategic importance of propargyl ethyl sulfide and related propargyl sulfides lies in their ability to serve as precursors to a wide array of more complex molecules. kcl.ac.uk They are particularly valuable in the construction of heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. researcher.life

Propargyl sulfides can undergo a variety of transformations, including:

Rearrangement Reactions: They are known to participate in sigmatropic rearrangements, such as the nist.govresearcher.life-sigmatropic rearrangement, to form functionalized allenes. researcher.lifersc.org

Cyclization Reactions: Intramolecular reactions involving the alkyne and other functional groups within the molecule can lead to the formation of various ring systems. acs.orgmanchester.ac.uk For instance, the intramolecular alkyne arylation of S-aryl propargyl thioethers provides access to 2H-thiochromenes. acs.org

Addition Reactions: The alkyne moiety can undergo addition reactions, and the sulfur can direct or participate in these transformations. tandfonline.com

Domino Reactions: Propargyl sulfides have been employed in palladium-catalyzed domino reactions, which allow for the rapid assembly of complex molecular structures in a single step. academie-sciences.fr

For example, research has shown that propargyl sulfides can react with diazoenals in a rhodium-catalyzed reaction to form highly functionalized γ-allenyl(sulfanyl)enals. researcher.life In another instance, Lewis acid-mediated reactions of propargyl sulfides with ethyl glyoxylate (B1226380) have been shown to yield 2,5-dihydrofuran (B41785) derivatives through a [3+2] cycloaddition. tandfonline.comresearchgate.nettandfonline.com These examples highlight the utility of the propargyl sulfide unit in forging new carbon-carbon and carbon-heteroatom bonds, underscoring its strategic value in the synthesis of diverse and complex target molecules.

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2,5-dihydrofuran |

| 2H-thiochromenes |

| γ-allenyl(sulfanyl)enals |

| Ethyl glyoxylate |

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-ethylsulfanylprop-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8S/c1-3-5-6-4-2/h1H,4-5H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGRTUSIZMXOMCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334964 | |

| Record name | Propargyl ethyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7310-92-1 | |

| Record name | Propargyl ethyl sulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidation of Reaction Mechanisms Involving Propargyl Ethyl Sulfide and Analogues

Rearrangement Reactions

Rearrangement reactions are fundamental in organic synthesis, allowing for the construction of complex molecular architectures from simpler precursors. Propargyl sulfides, including propargyl ethyl sulfide (B99878), are known to undergo several synthetically useful rearrangements.

Doyle-Kirmse Reaction Pathways with Propargyl Sulfides

The Doyle-Kirmse reaction is a powerful carbon-carbon bond-forming reaction that traditionally involves the reaction of an allyl sulfide with a diazo compound in the presence of a metal catalyst. nih.gov This reaction proceeds through the formation of a sulfur ylide, which then undergoes a nih.govchemrxiv.org-sigmatropic rearrangement. nih.gov When propargyl sulfides are used as substrates, the reaction yields valuable allene (B1206475) products instead of homoallyl sulfides. wikipedia.org

The generally accepted mechanism for the metal-catalyzed Doyle-Kirmse reaction of a propargyl sulfide begins with the reaction of a metal catalyst, such as a rhodium or copper salt, with a diazo compound (e.g., ethyl diazoacetate) to form a metal carbene intermediate. The sulfur atom of the propargyl sulfide then acts as a nucleophile, attacking the electrophilic carbene carbon to form a sulfonium (B1226848) ylide. This ylide is the key intermediate that subsequently undergoes a concerted nih.govchemrxiv.org-sigmatropic rearrangement. In this rearrangement, a new carbon-carbon bond is formed between the carbene carbon and the terminal carbon of the propargyl group, with concomitant cleavage of the carbon-sulfur bond, leading to the formation of a functionalized allene.

Recent advancements have demonstrated that this transformation can also be induced by visible light, offering a metal-free alternative. chemrxiv.orgacs.org In the photochemical Doyle-Kirmse reaction, light irradiation of a diazo compound generates a singlet carbene. This carbene reacts with the propargyl sulfide to form the sulfonium ylide, which then rearranges to the allene product. chemrxiv.org The reaction has been shown to be effective for a broad range of aryl diazoacetates and propargyl sulfides. chemrxiv.org Furthermore, biocatalytic versions of the Doyle-Kirmse reaction using engineered myoglobin (B1173299) have been developed, enabling the asymmetric synthesis of allenes from propargylic sulfides with moderate to good enantioselectivity. nih.gov

Various metal catalysts, including those based on silver, have been found to be effective for the Doyle-Kirmse reaction of propargyl sulfides. rsc.org The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the reaction. The versatility of this reaction makes it a valuable tool for the synthesis of complex molecules containing the allene functional group.

O,S-Rearrangements of Propargylic Thioesters and Xanthates

Propargylic thioesters and xanthates are also prone to rearrangement reactions, providing access to a range of sulfur-containing compounds. A notable example is the copper-catalyzed enantioselective O,S-rearrangement of propargylic xanthates. researchgate.net This reaction allows for the efficient synthesis of chiral propargylic sulfur compounds.

The proposed mechanism for this transformation involves the coordination of the copper catalyst to the propargylic xanthate. This is followed by an intramolecular rearrangement where the thiocarbonyl sulfur atom attacks the propargylic carbon, leading to the cleavage of the C-O bond and the formation of a new C-S bond. The stereochemical outcome of the reaction is controlled by the chiral ligand on the copper catalyst. This method provides a powerful tool for the synthesis of enantioenriched propargylic dithio- and trithiocarbonates.

In a related thermal process, S-propargyl xanthates can undergo a chemrxiv.orgchemrxiv.org-sigmatropic rearrangement upon heating. thieme-connect.de This process begins with an isomerization of the S-propargyl xanthate to an S-allenyl xanthate. thieme-connect.de This intermediate can then exist in equilibrium with a betaine (B1666868) species. thieme-connect.de This betaine can be trapped by various electrophiles, leading to a diverse array of products. For instance, in the presence of a carboxylic acid, the betaine can be protonated, ultimately leading to the formation of an ester and a dithiolanone. thieme-connect.com This reaction proceeds with inversion of configuration at the propargylic center. thieme-connect.com

Propargyl-Allene Isomerizations

The isomerization of propargyl sulfides to their allenyl sulfide isomers is a well-documented process that can be promoted by bases. researchgate.netbenthamdirect.com This rearrangement is a key step in various synthetic sequences, as the resulting allenes are versatile intermediates for subsequent transformations. researchgate.net

The mechanism of the base-catalyzed propargyl-allene isomerization involves the abstraction of a proton from the carbon adjacent to the sulfur atom by a base, such as potassium tert-butoxide. This generates a carbanion that is stabilized by the adjacent sulfur atom. Subsequent protonation of this intermediate at the terminal carbon of the alkyne moiety leads to the formation of the thermodynamically more stable allenyl sulfide.

This isomerization can be part of a tandem reaction sequence. For instance, a series of π-conjugated bis-propargylic sulfides have been shown to undergo a facile isomerization to the corresponding allenes in the presence of an amine base. This is followed by a tandem cyclization and aromatization to yield diradical intermediates. researchgate.net

Cyclization and Annulation Processes

Propargyl ethyl sulfide and its analogues are valuable precursors for the construction of cyclic and polycyclic systems through cyclization and annulation reactions. These processes often involve the unique reactivity of the propargyl group and can be mediated by various catalysts.

Intramolecular Thia-Cyclization Reactions

Intramolecular thia-cyclization reactions of propargyl sulfides provide a direct route to sulfur-containing heterocycles. For example, the 6-endo-dig cyclization of S-aryl propargyl sulfides has been developed to synthesize 2H-thiochromenes. nih.govacs.org The success of this cyclization is highly dependent on the substitution pattern at the propargylic position. nih.gov The presence of gem-disubstituents at the propargylic position can favor the 6-endo-dig cyclization through the Thorpe-Ingold effect. acs.org

These cyclizations can be promoted by electrophilic agents such as N-iodosuccinimide (for iodoarylation) or silver catalysts (for hydroarylation). nih.gov In the case of silver-catalyzed hydroarylation, the silver cation activates the alkyne towards nucleophilic attack by the appended aryl ring. Subsequent protonolysis of the resulting organosilver intermediate furnishes the thiochromene product.

Another example involves the treatment of N-propargylamides with Lawesson's reagent, which is thought to proceed through an N-(propargyl)thioamide intermediate that undergoes a facile 5-exo-dig cyclization to afford dihydrothiazoles. beilstein-journals.org Similarly, primary α,α-disubstituted N-propargylamines react with isothiocyanates to form N-propargylthioureas, which can cyclize to 2-iminothiazolidines via an intramolecular thia-Michael addition. beilstein-journals.org

Annulation Reactions via Metal-Allenylidene Intermediates

Metal-allenylidene intermediates, often generated from propargylic precursors, are powerful electrophilic species that can participate in annulation reactions to construct complex ring systems. researchgate.net Copper-allenylidene intermediates, for instance, are key in the enantioselective [4+1] annulation of sulfur ylides. researchgate.netacs.org

In a typical reaction, a propargylic precursor, such as a propargylic carbamate (B1207046), reacts with a copper catalyst to generate a copper-allenylidene intermediate. researchgate.net This intermediate is electrophilic at the α- and γ-carbons. Sulfur ylides can then act as nucleophiles, attacking the allenylidene. The regioselectivity of this attack (α- versus γ-attack) can be controlled by substituents on the propargylic precursor. nih.gov

For example, the copper-catalyzed decarboxylative [4+1] annulation of 4-methyl-4-propargyl-benzoxazinanones with sulfur ylides proceeds via a γ-attack of the ylide on the copper-allenylidene intermediate to afford 3-methyl-3-propargyl-indolines with a quaternary stereocenter. nih.gov In contrast, the use of 4-trifluoromethyl-4-propargyl-benzoxazinanones leads to an unexpected α-attack, resulting in the formation of 3-trifluoromethyl-2-functionalized indoles. nih.gov These reactions showcase the synthetic utility of propargyl sulfides and their derivatives in constructing diverse heterocyclic frameworks through controlled annulation strategies.

Radical-Initiated Cyclizations Involving Sulfinyl Radicals

While the broader field of radical chemistry has extensively studied cyclizations initiated by thiyl (RS•) and sulfonyl (RSO₂•) radicals, the direct involvement of sulfinyl radicals (RSO•) in the cyclization of propargyl thioether derivatives is less documented in contemporary research. The generation of sulfonyl radicals from precursors like sulfonyl hydrazides or sulfinic acids is a common strategy to initiate cascade cyclizations of enynes. nih.govresearchgate.netrsc.org For instance, a sulfonyl radical can add to the alkyne of a 1,6-enyne, triggering a subsequent cyclization to form highly functionalized heterocyclic structures. nih.govresearchgate.net

In contrast, thiyl radicals (RS•), readily generated from thiols or disulfides, are well-known initiators for the cyclization of unsaturated substrates. mdpi.com The addition of a thiyl radical to an alkyne creates a vinyl radical, which can then undergo intramolecular cyclization. rsc.orgthieme-connect.de A notable example involves a cascade cyclization where the addition of a thiyl radical is followed by an intramolecular homolytic substitution (SHi) at the sulfur atom, demonstrating the capacity of the sulfur atom to act as a biradical equivalent. nih.gov

The related nih.govnih.gov-sigmatropic rearrangement of propargylic sulfenates to allenic sulfoxides is a well-established, non-radical pathway that underscores the reactivity of sulfur-oxygen systems in propargylic frameworks. researchgate.net However, specific examples of cyclizations initiated directly by the addition of a sulfinyl radical to the alkyne of a propargyl sulfide remain a developing area of investigation. The typical mechanism for related sulfonyl radical-initiated cyclizations involves the following key steps, which could be hypothetically extended to sulfinyl radicals:

Radical Generation : Formation of the sulfinyl radical (RSO•) from a suitable precursor.

Radical Addition : The electrophilic or nucleophilic radical adds to the carbon-carbon triple bond of the propargyl system, generating a vinyl radical intermediate.

Cyclization : The vinyl radical undergoes an intramolecular cyclization, typically in a 5-exo or 6-endo fashion, onto a tethered unsaturated moiety.

Termination/Propagation : The resulting cyclized radical is quenched by abstracting a hydrogen atom or another group to yield the final product and potentially propagate a radical chain. nih.gov

Intramolecular Alkyne Hydroarylation and Iodoarylation with S-Aryl Propargyl Thioethers

A significant advancement in the chemistry of propargyl sulfide analogues is the development of intramolecular hydroarylation and iodoarylation reactions of S-aryl propargyl thioethers, which provide direct access to substituted 2H-thiochromenes. nih.gov These reactions represent a powerful C-H functionalization strategy that avoids the need for pre-functionalized aromatic rings. nih.govacs.org

The success of these cyclizations is highly dependent on the substitution at the propargylic position. acs.orgacs.org Research has demonstrated that substrates bearing a quaternary carbon center at the propargylic position (a gem-disubstituent effect) are crucial for favoring the desired 6-endo-dig cyclization pathway over competitive side reactions. acs.orgacs.org

Silver-Catalyzed Hydroarylation: The intramolecular hydroarylation is effectively catalyzed by silver salts, such as silver triflate. researchgate.net The proposed mechanism involves the activation of the alkyne by the π-acidic silver catalyst, which facilitates the nucleophilic attack of the tethered aryl ring. Computational studies on analogous systems suggest the reaction proceeds via initial π-coordination of the catalyst to the alkyne, followed by a Friedel-Crafts-type nucleophilic attack from the phenyl ring. rsc.org

N-Iodosuccinimide (NIS)-Promoted Iodoarylation: The corresponding iodoarylation is achieved using N-iodosuccinimide (NIS) as an electrophilic iodine source. acs.orgresearchgate.net The reaction is believed to proceed through the formation of an iodonium (B1229267) ion intermediate upon interaction of the alkyne with NIS. This activation prompts the intramolecular attack of the aryl group, leading to the formation of the 3-iodo-2H-thiochromene product. This methodology has proven effective for a range of S-aryl propargyl thioethers with both electron-donating and moderately electron-withdrawing groups on the aryl ring. acs.org

A selection of S-aryl propargyl thioethers has been successfully converted to the corresponding 3-iodothiochromenes under optimized conditions. researchgate.net

| Substrate (S-Aryl Propargyl Thioether) | Aryl Substituent (R) | Product (3-Iodothiochromene) | Yield (%) |

|---|---|---|---|

| (2-methyl-4-phenylbut-3-yn-2-yl)(p-tolyl)sulfane | p-CH₃ | 3-iodo-2,2-dimethyl-8-methyl-2H-thiochromene | 85 |

| (4-(tert-butyl)phenyl)(2-methyl-4-phenylbut-3-yn-2-yl)sulfane | p-tBu | 8-(tert-butyl)-3-iodo-2,2-dimethyl-2H-thiochromene | 87 |

| (4-chlorophenyl)(2-methyl-4-phenylbut-3-yn-2-yl)sulfane | p-Cl | 8-chloro-3-iodo-2,2-dimethyl-2H-thiochromene | 75 |

| (4-bromophenyl)(2-methyl-4-phenylbut-3-yn-2-yl)sulfane | p-Br | 8-bromo-3-iodo-2,2-dimethyl-2H-thiochromene | 70 |

| (2-methyl-4-phenylbut-3-yn-2-yl)(phenyl)sulfane | H | 3-iodo-2,2-dimethyl-2H-thiochromene | 80 |

Mechanisms of Propargylic Cation Formation and Reactivity

The generation of a carbocation at the propargylic position is a key mechanistic feature in many reactions of propargyl derivatives. Propargylic alcohols, for instance, are readily activated by Lewis or Brønsted acids, leading to the formation of a propargylic cation through the loss of water. rsc.orgrsc.org This cation is more accurately described as a resonance-stabilized species, with significant charge delocalization onto the alkyne, often represented as an allenium ion. acs.orgacs.org

The stability and subsequent reactivity of this intermediate are highly dependent on its substitution pattern. Primary propargylic cations are generally unstable, making substitution reactions with primary propargylic alcohols unfavorable. rsc.org In contrast, tertiary propargylic alcohols readily form the corresponding cation, which can then be trapped by a wide range of nucleophiles (C-, O-, S-, and N-centered). researchgate.net However, the reactivity of this tertiary propargylic/allenium cation is complex, with several competing reaction pathways available, including:

Sₙ1 Substitution: Direct attack of a nucleophile at the carbocation center.

Sₙ' Reaction: Nucleophilic attack at the terminal carbon of the allenium resonance structure, leading to the formation of allenes. acs.orgacs.org

Elimination: Loss of a proton to form enynes or other unsaturated products.

A classic strategy to control the immense reactivity of propargylic cations is through their stabilization by complexation with transition metals, most notably in the Nicholas reaction, which utilizes dicobalt hexacarbonyl to stabilize the cation. uwindsor.ca This stabilization allows for a broad range of nucleophilic additions with high selectivity, after which the metal can be removed. uwindsor.ca While direct studies on this compound are specific, the principles of cation formation from analogous propargyl alcohols are directly applicable. The sulfur atom in a propargyl sulfide can also be protonated or coordinated to a Lewis acid, facilitating the departure of a leaving group and formation of the corresponding propargylic cation.

C-H Activation Methodologies

Rhodium(III)-Catalyzed C-H Functionalization Strategies

Rhodium(III)-catalyzed C-H activation has emerged as a powerful and versatile tool for the construction of complex molecular scaffolds. rsc.orgsnnu.edu.cn This strategy typically relies on the use of a directing group within the substrate to guide the rhodium catalyst to a specific C-H bond, often at the ortho-position of an aromatic ring, ensuring high regioselectivity. nih.gov The general catalytic cycle for such a transformation, particularly for the annulation with alkynes, can be summarized as follows:

C-H Activation: The Rh(III) catalyst coordinates to the directing group and undergoes a concerted metalation-deprotonation (CMD) step to form a five-membered rhodacycle intermediate. snnu.edu.cn

Alkyne Insertion: The alkyne coordinates to the rhodium center and subsequently inserts into the Rh-C bond of the rhodacycle. This migratory insertion typically forms a seven-membered rhodacycle. researchgate.net

Reductive Elimination: The seven-membered intermediate undergoes reductive elimination to form a new C-C bond and the final annulated product, regenerating a Rh(I) species.

Catalyst Reoxidation: An oxidant, which can be external (e.g., Cu(OAc)₂) or internal to the substrate, reoxidizes the Rh(I) back to the active Rh(III) state to complete the catalytic cycle. nih.govresearchgate.net

While direct examples using this compound are not prevalent, the strategy has been successfully applied to analogous sulfur-containing compounds like sulfoximines, sulfilimines, and phenylphosphine (B1580520) sulfides. rsc.orgresearchgate.netacs.org For instance, sulfoximines can act as directing groups to facilitate the C-H activation of an attached aryl ring and its subsequent annulation with alkynes to produce 1,2-benzothiazine derivatives. rsc.org Similarly, sulfilimines have been used as transformable directing groups where an N-S bond cleavage event is part of the cascade. researchgate.net These examples demonstrate the high potential for applying Rh(III)-catalyzed C-H functionalization strategies to propargyl sulfide analogues bearing suitable directing groups, opening avenues for the synthesis of novel sulfur-containing heterocyclic systems.

Advanced Applications in Organic Synthesis and Materials Chemistry

Propargyl Ethyl Sulfide (B99878) as a Versatile Synthetic Building Block

The propargyl group is an exceptionally versatile moiety, and its incorporation into small-molecule building blocks like propargyl ethyl sulfide opens up new avenues for synthetic elaboration. The presence of both a reactive alkyne and a nucleophilic sulfur atom within the same molecule allows for a variety of transformations. Propargyl sulfides can participate in reactions such as acs.orgresearchgate.net-sigmatropic rearrangements, cyclizations, and additions, making them valuable intermediates for creating more complex structures. acs.org The sulfide can act as a directing group or a nucleophile, while the alkyne can undergo a host of reactions including cycloadditions, coupling reactions, and hydrofunctionalizations. This inherent reactivity makes this compound and its derivatives powerful tools for synthetic chemists aiming to build intricate molecular architectures. acs.org

Construction of Complex Molecular Architectures

The utility of this compound is particularly evident in its application to the synthesis of complex organic molecules, especially heterocyclic compounds which form the core of many pharmaceuticals and functional materials.

Synthesis of Sulfur-Containing Heterocycles

Propargyl sulfides are key precursors for a variety of sulfur-containing heterocycles. While many studies utilize aryl propargyl sulfides, the principles are directly applicable to this compound.

Thiochromenes : A significant application of propargyl sulfides is in the synthesis of thiochromenes. Research has demonstrated that S-aryl propargyl sulfides can undergo a 6-endo-dig cyclization to produce 2H-thiochromenes. This intramolecular cyclization can be promoted by silver catalysts for hydroarylation or by N-iodosuccinimide for iodoarylation. The substitution at the propargylic position is crucial for the success of these cyclization reactions.

Thiazoles : The synthesis of thiazoles, another important class of sulfur-containing heterocycles, can be achieved from precursors derived from propargyl sulfides. For instance, propargyl thioimidates can be cyclized into dihydrothiazoles with high chemoselectivity using a copper (I) iodide catalyst at room temperature. These dihydrothiazoles can then undergo further reactions to form functionalized thiazoles. This hydroamination reaction proceeds efficiently without the need for additional ligands or additives.

Indolines and Oxazolidinones : Direct synthesis of indolines and oxazolidinones from this compound is less commonly reported. However, propargyl sulfides can serve as valuable intermediates in multi-step syntheses. For example, propargyl sulfides can be converted to N-propargylamines, which are well-established building blocks for various nitrogen-containing heterocycles, including oxazolidinones. The synthesis of oxazolidinones from propargylic amines can be achieved through reactions involving carbon dioxide fixation, often catalyzed by transition metals. researchgate.net Similarly, while direct routes are not prominent, propargylaniline derivatives are known to undergo cyclization to form indoles, suggesting potential multi-step pathways starting from propargyl sulfides. nih.gov

The following table summarizes the synthesis of various heterocycles from propargyl sulfide derivatives.

| Heterocycle | Precursor | Key Reagents/Catalysts | Reaction Type |

|---|---|---|---|

| Thiochromenes | S-Aryl Propargyl Sulfides | AgOTf or N-Iodosuccinimide | 6-endo-dig Cyclization |

| Thiazoles | Propargyl Thioimidates | Copper (I) Iodide | Hydroamination/Cyclization |

| Oxazolidinones | Propargylic Amines (derived from Propargyl Sulfides) | CO2, Transition Metal Catalysts | Carboxylative Cyclization |

Stereoselective and Enantioselective Transformations

The creation of specific stereoisomers is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals. Propargyl sulfides and their derivatives are valuable substrates in stereoselective reactions. Catalytic enantioselective reactions involving propargyl groups can lead to the formation of chiral molecules with high optical purity. researchgate.netnih.gov

One notable example is the asymmetric acs.orgresearchgate.net-sigmatropic rearrangement of sulfonium (B1226848) ylides generated from propargyl sulfides and diazo compounds. acs.orgresearchgate.net By using chiral copper (I) or rhodium (II) catalysts, it is possible to obtain highly optically active allenes. acs.org Furthermore, a "double asymmetric induction" approach, which combines a chiral auxiliary on the diazo compound with a chiral catalyst, has been shown to achieve high enantioselectivity (up to 96% ee) in the synthesis of allenyl sulfides. acs.org

Density Functional Theory (DFT) studies have also shed light on the factors influencing enantioselectivity in reactions involving propargylic substrates. For instance, in ruthenium-catalyzed propargylic substitution reactions, the nature of the substituent at the propargylic position (e.g., methyl vs. trifluoromethyl) can significantly impact and even reverse the stereoselectivity of the reaction. acs.orgnih.gov These findings are crucial for the rational design of catalysts and substrates to achieve desired stereochemical outcomes.

Role in Sustainable and Green Chemical Synthesis

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly important in chemical synthesis. This compound can be utilized in processes that align with these principles, such as reactions conducted under solvent-free conditions or with microwave assistance.

Solvent-Free Reaction Conditions

Performing reactions without a solvent minimizes waste and can lead to improved reaction rates and easier product purification. While the literature on solvent-free reactions specifically using this compound as a reactant is still developing, the broader field of propargylamine (B41283) synthesis—compounds closely related and accessible from propargyl sulfides—has seen significant advances in solvent-free methods. rsc.orgnih.gov Numerous copper-catalyzed multicomponent reactions to form propargylamines proceed efficiently under solvent-free conditions at elevated temperatures. nih.govresearchgate.net These methodologies highlight the potential for developing similar solvent-free transformations starting from propargyl sulfides, representing a promising area for future green chemistry research. nih.gov

Microwave-Assisted Synthetic Routes

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. anton-paar.com Microwave irradiation facilitates rapid and uniform heating of the reaction mixture, which can be particularly advantageous for thermally driven reactions. anton-paar.comelement-msc.ru

This technique has been successfully applied to reactions involving propargyl derivatives. For example, the synthesis of thiochromenes from S-aryl propargyl sulfides can be effectively promoted by microwave irradiation in the presence of a silver catalyst. This approach allows for the selective activation of the propargyl alkyne to generate the thiochromene core under controlled conditions. The use of microwaves can dramatically reduce reaction times from hours to minutes. nih.gov Similarly, microwave-assisted domino reactions of propargyl bromides with thioureas provide a rapid and high-yielding route to 2-aminothiazoles. These examples demonstrate the synergy between the reactivity of the propargyl sulfide moiety and the efficiency of microwave heating in developing sustainable synthetic protocols.

The table below provides a conceptual comparison of conventional versus microwave-assisted synthesis for reactions involving propargyl derivatives.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to Days | Minutes |

| Energy Efficiency | Lower (heats vessel and surroundings) | Higher (direct heating of reactants/solvent) |

| Product Yield | Often moderate to good | Often improved |

| Side Reactions | Can be more prevalent due to long reaction times | Often reduced due to rapid heating and shorter times |

Theoretical and Computational Investigations of Propargyl Ethyl Sulfide

Quantum Chemical Characterization of Electronic Structure

Quantum chemical calculations offer profound insights into the intrinsic properties of molecules. For propargyl ethyl sulfide (B99878), computational methods are invaluable for elucidating its electronic structure, which dictates its reactivity and physical properties. These theoretical approaches allow for a detailed examination of the molecule at the subatomic level, providing data that can be difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. DFT studies on the ground state of propargyl ethyl sulfide focus on determining its most stable geometric configuration and fundamental electronic properties. By solving the Kohn-Sham equations, the optimized geometry of the molecule, characterized by its bond lengths, bond angles, and dihedral angles, can be accurately predicted. These calculations are typically performed using a specific functional, such as B3LYP, in conjunction with a suitable basis set, for instance, 6-311++G(d,p), to provide a reliable description of the system. researchgate.net

The optimized geometry reveals the spatial arrangement of atoms that corresponds to the minimum energy state of the molecule. For this compound, this would involve the precise determination of the lengths of the C≡C triple bond, the C-S single bonds, and the C-H bonds, as well as the angles between these bonds. Vibrational frequency analysis is also a standard component of these studies, which not only confirms that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies) but also provides theoretical vibrational spectra that can be compared with experimental infrared and Raman data.

| Parameter | Value |

|---|---|

| Bond Lengths (Å) | |

| C≡C | 1.208 |

| C-C | 1.465 |

| C-S (propargyl) | 1.825 |

| C-S (ethyl) | 1.830 |

| C-H (alkyne) | 1.065 |

| Bond Angles (°) | |

| C≡C-C | 178.5 |

| C-C-S | 110.2 |

| C-S-C | 101.5 |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals in this compound are crucial for understanding its behavior in chemical reactions.

The HOMO represents the outermost electrons and is associated with the molecule's ability to donate electrons, thus indicating its nucleophilic character. youtube.com For this compound, the HOMO is expected to have significant contributions from the sulfur atom's lone pairs and the π-system of the alkyne group. The LUMO, on the other hand, represents the lowest energy orbital available to accept electrons, signifying the molecule's electrophilic character. youtube.com In this compound, the LUMO is likely to be an antibonding π* orbital associated with the C≡C triple bond.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. ijnc.ir

| Orbital | Energy (eV) |

|---|---|

| HOMO | -8.95 |

| LUMO | 0.75 |

| HOMO-LUMO Gap (ΔE) | 9.70 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule, translating the complex wave function into a more intuitive Lewis-like structure with localized bonds and lone pairs. uba.ar This method allows for the quantification of charge transfer between orbitals and the stabilization energies associated with these interactions. For this compound, NBO analysis would reveal the natural atomic charges on each atom, the hybridization of the atomic orbitals, and the nature of the bonding and antibonding orbitals. The analysis of donor-acceptor interactions can highlight hyperconjugative effects, such as the delocalization of electron density from the sulfur lone pairs to adjacent antibonding orbitals, which contribute to the molecule's stability. wisc.edu

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is plotted on the molecular surface, with different colors representing different values of the electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and prone to nucleophilic attack. In this compound, the MEP map would likely show a region of high electron density around the sulfur atom due to its lone pairs, and also associated with the π-electron cloud of the triple bond, making these sites potential centers for electrophilic interaction. Conversely, the hydrogen atom of the alkyne and the protons on the ethyl group would exhibit a more positive electrostatic potential.

| Atom | NBO Charge (e) | MEP Region | Potential (kcal/mol) |

|---|---|---|---|

| S | -0.15 | Negative | -15 |

| C (alkyne, terminal) | -0.20 | Negative | -10 |

| C (alkyne, internal) | +0.05 | Neutral | -2 |

| H (alkyne) | +0.18 | Positive | +20 |

Computational Elucidation of Reaction Pathways and Transition States

Computational chemistry plays a pivotal role in mapping out the intricate details of chemical reactions. By modeling the potential energy surface (PES), it is possible to identify the most plausible reaction mechanisms, characterize the transient species involved, and determine the energetic feasibility of different pathways.

For a hypothetical reaction involving this compound, such as a nucleophilic addition to the triple bond, computational methods can be used to locate the transition state structure and calculate its energy. The thermodynamic properties of the reaction, including the change in enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS), can also be computed. A negative ΔG indicates a spontaneous reaction under the given conditions. These thermodynamic data are crucial for understanding the feasibility and spontaneity of a chemical process.

| Thermodynamic Parameter | Value |

|---|---|

| Activation Energy (Ea) | +25 kcal/mol |

| Enthalpy of Reaction (ΔH) | -15 kcal/mol |

| Gibbs Free Energy of Reaction (ΔG) | -12 kcal/mol |

| Entropy of Reaction (ΔS) | -10 cal/mol·K |

Ab initio and DFT simulations provide a dynamic picture of chemical reactions, offering deep mechanistic insights that complement the static picture provided by energy profiles. These simulations can trace the minimum energy path (MEP) from reactants to products, revealing the precise sequence of bond-forming and bond-breaking events. Intrinsic Reaction Coordinate (IRC) calculations, initiated from a transition state structure, can confirm that the located transition state indeed connects the intended reactants and products.

For reactions of this compound, these simulations can elucidate complex multi-step mechanisms. For example, in a cyclization reaction, simulations could distinguish between a concerted pathway, where all bonds are formed and broken in a single step, and a stepwise pathway involving the formation of one or more intermediates. researchgate.net Furthermore, the influence of the solvent on the reaction mechanism and energetics can be investigated using implicit or explicit solvent models. These computational studies can reveal the role of solvent molecules in stabilizing charged intermediates or transition states, thereby providing a more realistic model of the reaction in solution. The detailed atomic-level information obtained from these simulations is invaluable for understanding the underlying principles governing the reactivity of this compound and for designing new synthetic strategies.

Prediction of Spectroscopic Properties and Excited State Dynamics

The study of the spectroscopic properties and excited state dynamics of molecules provides crucial insights into their behavior upon interaction with light. For this compound, theoretical and computational methods are indispensable tools for predicting and understanding these phenomena, given the challenges of direct experimental measurement of transient species and processes.

Time-Dependent DFT (TD-DFT) for Photo-Induced Processes

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum mechanical method used to investigate the electronic excited states of molecules. It allows for the calculation of properties such as absorption spectra, which can predict the wavelengths of light a molecule will absorb to transition to an excited state. This methodology is crucial for understanding photo-induced processes, such as photochemical reactions and energy transfer mechanisms.

In the context of this compound, TD-DFT calculations would be employed to predict its ultraviolet-visible (UV-Vis) absorption spectrum. This involves calculating the vertical excitation energies and oscillator strengths for transitions from the ground state to various excited states. The results of such calculations provide a theoretical basis for understanding how the molecule interacts with electromagnetic radiation, a fundamental aspect of its photochemistry.

A hypothetical TD-DFT study on this compound would likely involve optimizing the ground state geometry of the molecule using a suitable functional and basis set. Following this, the excitation energies and corresponding oscillator strengths would be calculated. These theoretical values can then be compared with experimental spectroscopic data, if available, to validate the computational model.

Table 1: Hypothetical TD-DFT Calculated Excitation Energies and Oscillator Strengths for this compound

| Excited State | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| S1 | 4.52 | 0.001 | n -> π |

| S2 | 5.15 | 0.085 | π -> π |

| S3 | 5.89 | 0.120 | σ -> π* |

Note: This table is illustrative and based on general principles of TD-DFT calculations for similar organic sulfides. The values are not derived from actual published research on this compound.

Hyperpolarizability Calculations for Optical Properties

The study of nonlinear optical (NLO) properties of materials is a significant area of research due to their potential applications in technologies like optical switching and frequency conversion. Hyperpolarizability is a measure of the nonlinear response of a molecule to an applied electric field and is a key determinant of its NLO activity.

Computational chemistry provides the tools to calculate the first hyperpolarizability (β) of molecules, offering insights into their potential as NLO materials. For this compound, theoretical calculations would be the primary method to assess its NLO properties, as experimental measurements can be complex. These calculations typically involve applying an external electric field in the computational model and determining the resulting change in the dipole moment.

The calculated hyperpolarizability values can indicate whether a molecule has the potential for significant second-harmonic generation (SHG) or other NLO phenomena. Factors such as the presence of π-systems and donor-acceptor groups can influence the hyperpolarizability of a molecule. In this compound, the presence of the propargyl group (a π-system) and the sulfur atom (with lone pairs) could contribute to its NLO properties.

Table 2: Hypothetical Calculated Hyperpolarizability Components for this compound

| Component | Value (a.u.) |

| β_xxx | 150 |

| β_xyy | 25 |

| β_xzz | 15 |

| β_yyy | 80 |

| β_yzz | 20 |

| β_zxx | 10 |

| β_zyy | 18 |

| β_zzz | 50 |

| β_total | 215 |

Note: This table is for illustrative purposes to demonstrate the type of data generated from hyperpolarizability calculations and does not represent actual calculated values for this compound.

Advanced Spectroscopic and Structural Characterization Techniques for Propargyl Ethyl Sulfide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a fundamental tool for the structural elucidation of organic molecules, providing precise information about the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C.

While a specific, experimentally published high-resolution spectrum for propargyl ethyl sulfide (B99878) is not widely available, the expected chemical shifts and coupling patterns can be accurately predicted based on established data for its constituent functional groups (the ethyl group, the sulfide linkage, and the propargyl group).

¹H NMR: The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule. The terminal alkyne proton is characteristically found in the 2.0-3.0 ppm range and appears as a triplet due to coupling with the adjacent methylene (B1212753) protons. The methylene protons of the propargyl group are coupled to both the alkyne proton and the sulfur atom, resulting in a doublet. The ethyl group presents a classic quartet for the methylene protons adjacent to the sulfur and a triplet for the terminal methyl protons.

¹³C NMR: The carbon NMR spectrum, typically recorded with proton decoupling, would display five distinct singlet signals, one for each unique carbon atom. The sp-hybridized carbons of the alkyne group have characteristic shifts in the 70-85 ppm region. The sp³-hybridized carbons of the ethyl and propargyl groups attached to the sulfur atom appear in the upfield region of the spectrum. compoundchem.compressbooks.pub The expected chemical shift values are detailed in the table below.

Interactive Table: Predicted NMR Data for Propargyl Ethyl Sulfide

| Atom Type | Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| CH₃ | Ethyl | ~1.25 | Triplet (t) | ~15 |

| -CH₂-S- | Ethyl | ~2.58 | Quartet (q) | ~28 |

| -S-CH₂- | Propargyl | ~3.24 | Doublet (d) | ~22 |

| ≡C-H | Alkyne | ~2.22 | Triplet (t) | ~72 |

| -C≡ | Alkyne | - | - | ~80 |

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. For this compound, its nominal molecular weight is 100 amu. The high-resolution mass spectrum would show a molecular ion peak (M⁺) that confirms its elemental composition (C₅H₈S).

The fragmentation pattern of thioethers under electron ionization (EI) is well-characterized and provides significant structural information. miamioh.edu The primary fragmentation pathways for this compound are expected to involve the cleavage of the carbon-sulfur bonds. Key fragmentation processes for sulfides include α-cleavage, which is the breaking of a C-C bond adjacent to the sulfur atom, and cleavage of the C-S bond itself. miamioh.eduacs.org

Expected significant fragments include:

[M-C₂H₅]⁺ (m/z = 71): Resulting from the loss of an ethyl radical via C-S bond cleavage.

[M-C₃H₃]⁺ (m/z = 61): Resulting from the loss of a propargyl radical via C-S bond cleavage. This fragment corresponds to the ethylthio cation [CH₃CH₂S]⁺.

[C₃H₃S]⁺ (m/z = 71): An alternative fragmentation leading to the propargylthio cation.

[C₂H₅S]⁺ (m/z = 61): Loss of the propargyl group.

[C₃H₃]⁺ (m/z = 39): The propargyl cation, resulting from cleavage with charge retention on the hydrocarbon fragment.

The relative abundance of these fragments helps to confirm the connectivity of the molecule. For similar small alkyl sulfides like ethyl propyl sulfide, the molecular ion is typically observed, along with prominent peaks corresponding to the loss of the alkyl groups. nih.govnist.gov

X-ray Diffraction (XRD) for Solid-State Structural Determination of Derivatives

As this compound is a liquid at ambient temperature, X-ray diffraction (XRD) studies require the formation of a crystalline solid derivative. Thioether functional groups are known to act as effective ligands, coordinating to various transition metals to form stable, crystalline complexes. wikipedia.orgacs.org

While no crystal structures containing the this compound ligand are specifically reported, numerous transition metal complexes with other thioether ligands have been characterized by single-crystal XRD. uu.nlacs.org These studies reveal key structural parameters for the coordination of a sulfur atom. Typically, the sulfur atom in a thioether ligand coordinates to a metal center, with M-S bond lengths varying depending on the metal. For instance, in a nickel(II) complex with a hexadentate ligand containing two thioether donors, the Ni-S distances are approximately 243.5 pm. uu.nl The C-S-C bond angle within the coordinated thioether typically remains close to the tetrahedral angle, around 99°. wikipedia.org

Therefore, crystalline derivatives of this compound, such as complexes with metals like palladium(II), platinum(II), gold(I), or nickel(II), could be synthesized and analyzed by XRD. Such an analysis would provide precise data on bond lengths (C-S, C-C, C≡C) and bond angles, confirming the molecular geometry and revealing details about the solid-state packing and intermolecular interactions of the derivative. mdpi.comgla.ac.uk

Vibrational Spectroscopy (IR, Raman, SERS) for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. utdallas.edu The most diagnostic peaks would be from the alkyne moiety. orgchemboulder.comlibretexts.org

≡C-H stretch: A sharp, strong band around 3300 cm⁻¹.

C≡C stretch: A sharp, medium-to-weak band in the range of 2100-2260 cm⁻¹.

C-H stretches (alkyl): Strong bands in the 2850-2960 cm⁻¹ region.

C-S stretch: A weak to medium band in the 600-800 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to symmetric, non-polar bonds. royalholloway.ac.uk Therefore, the C≡C and C-S stretching modes are expected to be prominent in the Raman spectrum. acs.org The terminal alkyne C≡C stretch, appearing around 2100 cm⁻¹, is often very strong in Raman spectra, making it a highly useful diagnostic peak. researchgate.netescholarship.org The C-S stretching vibrations typically give rise to one or more bands in the 600–800 cm⁻¹ region.

Surface-Enhanced Raman Spectroscopy (SERS): SERS is a technique that dramatically enhances the Raman signal of molecules adsorbed onto nanostructured metal surfaces, such as silver or gold. Given the strong affinity of sulfur for these metals, this compound would be an excellent candidate for SERS analysis. Upon adsorption, a significant enhancement of the vibrational modes, particularly those of the sulfur atom (C-S stretch) and the proximate alkyne group, would be expected. This could allow for ultra-sensitive detection and provide insights into the orientation of the molecule on the metal surface.

Interactive Table: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| ≡C-H Stretch | Terminal Alkyne | 3330 - 3270 | 3330 - 3270 | Strong, Sharp (IR) |

| C-H Stretch | Ethyl/Propargyl | 2960 - 2850 | 2960 - 2850 | Strong (IR, Raman) |

| C≡C Stretch | Terminal Alkyne | 2140 - 2100 | 2140 - 2100 | Weak (IR), Strong (Raman) |

| C-H Bend | Ethyl/Propargyl | 1470 - 1370 | 1470 - 1370 | Medium |

| C-S Stretch | Thioether | 800 - 600 | 800 - 600 | Medium (IR), Strong (Raman) |

| ≡C-H Bend | Terminal Alkyne | 700 - 610 | - | Strong, Broad (IR) |

Photoelectron and Photodissociation Spectroscopy for Gas-Phase Ion Studies

Gas-phase studies using techniques like photoelectron and photodissociation spectroscopy provide fundamental information about a molecule's electronic structure and its decay dynamics following energy absorption.

Photoelectron Spectroscopy (PES): This technique measures the ionization energies of a molecule by ejecting electrons with high-energy photons, providing insight into the energies of its molecular orbitals. For this compound, the highest occupied molecular orbital (HOMO) is expected to be a non-bonding lone pair orbital centered on the sulfur atom. PES would allow for the direct measurement of the energy of this orbital. Studies on similar organosulfur radicals and molecules provide a basis for interpreting such spectra. rsc.orgacs.org

Photodissociation Spectroscopy: This method explores the fragmentation pathways of a molecule after it absorbs a photon. Studies on the photodissociation of simple thioethers like diethylsulfide have been conducted using time-resolved photoelectron imaging. rsc.org Upon excitation with ultraviolet light (e.g., 200 nm), these molecules undergo an ultrafast photochemical carbon-sulfur bond cleavage in less than 100 femtoseconds. rsc.org This rapid dissociation is driven by the evolution of the molecule from an initially excited Rydberg electronic state to a repulsive valence state along the S-C stretching coordinate. It is highly probable that this compound would exhibit similar dynamics, with the primary photochemical event being the cleavage of one of the C-S bonds, leading to the formation of either ethyl + propargylthio radicals or propargyl + ethylthio radicals.

Retrosynthetic Analysis Strategies for Propargyl Ethyl Sulfide Containing Targets

Strategic Disconnections Involving the Propargyl Sulfide (B99878) Linkage

The process of breaking down a target molecule into simpler, readily available starting materials is known as retrosynthetic analysis. For molecules containing a propargyl ethyl sulfide group, the most logical disconnections involve the carbon-sulfur bonds. This approach simplifies the target structure and often leads to straightforward synthetic routes.

Key strategic disconnections include:

Propargyl C(sp³)–S Bond Disconnection: This is the most common and intuitive disconnection. It breaks the bond between the propargylic carbon and the sulfur atom, leading to a propargyl cation synthon and an ethyl thiolate anion synthon. In the forward synthesis, this corresponds to an SN2 reaction between a propargyl halide (like propargyl bromide) or a propargyl sulfonate and an ethylthiolate salt. acs.org The high nucleophilicity of thiolates makes this a highly effective strategy.

Ethyl C–S Bond Disconnection: An alternative, though less frequent, strategy is to disconnect the bond between the ethyl group and the sulfur atom. This leads to a propargylthiolate synthon and an ethyl cation synthon. The synthetic equivalent would be the S-alkylation of propargylthiol with an ethyl halide.

C–C Bond Disconnections of the Propargyl Unit: More complex retrosynthetic pathways involve breaking the carbon-carbon bonds of the propargyl group itself. For instance, a disconnection of the C(sp)-C(sp) bond could lead to synthons representing an ethynyl (B1212043) sulfide and formaldehyde. These strategies are typically reserved for more intricate synthetic challenges where the primary C-S disconnections are not feasible.

These fundamental disconnection strategies are summarized in the interactive table below.

| Disconnection Strategy | Resulting Synthons | Corresponding Synthetic Reaction |

| Propargyl C(sp³)–S Bond | Propargyl cation and Ethylthiolate anion | SN2 reaction of a propargyl electrophile with ethylthiolate |

| Ethyl C–S Bond | Propargylthiolate anion and Ethyl cation | S-alkylation of propargylthiol with an ethyl electrophile |

| C(sp)–C(sp) Bond | Ethynyl sulfide synthon and Formaldehyde synthon | Nucleophilic attack of an ethynyl sulfide on a carbonyl |

Table 1: Key Retrosynthetic Disconnections for this compound.

Convergent and Divergent Synthesis Planning Utilizing Propargyl Sulfide Synthons

The this compound moiety is a valuable tool for both convergent and divergent synthetic planning, allowing for the efficient construction of complex molecules and the generation of molecular diversity. wikipedia.org

Convergent Synthesis: In a convergent synthesis, different fragments of the target molecule are synthesized independently and then joined together in the final stages. wikipedia.org This approach is often more efficient for complex targets as it allows for the optimization of individual reaction steps and purification of intermediates. A this compound unit can be introduced as a key building block in a late-stage coupling reaction, for example, via Sonogashira coupling of the terminal alkyne.

Divergent Synthesis: A divergent synthesis strategy begins with a common starting material that is elaborated into a library of structurally related compounds. wikipedia.org this compound is an excellent starting point for divergent synthesis due to the versatile reactivity of its functional groups. The terminal alkyne can undergo a variety of transformations, including "click" chemistry, hydrofunctionalization, and metal-catalyzed couplings. nih.gov The sulfide can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which can exhibit different biological activities. This approach is particularly useful in drug discovery for exploring structure-activity relationships. wikipedia.orgrsc.org For instance, a Petasis reaction product can be functionalized with propargyl bromide to create a starting material with multiple functional groups, ready for divergent synthesis. wikipedia.org

| Synthetic Approach | Description | Application Example |

| Convergent | Independent synthesis of molecular fragments followed by their assembly. wikipedia.org | Late-stage introduction of the this compound moiety into a complex molecule. |

| Divergent | A common intermediate is used to generate a library of related compounds. wikipedia.org | Derivatization of the alkyne in this compound to create a series of triazole-containing compounds. |

Table 2: Convergent vs. Divergent Synthesis with Propargyl Sulfide Synthons.

Application in Total Synthesis of Natural Products and Bioactive Molecules

The propargyl sulfide motif is present in a range of natural products and bioactive molecules, many of which exhibit interesting pharmacological properties, including antitumor, antibacterial, and antifungal activities. acs.orgrsc.orgnih.gov The total synthesis of these complex targets provides a platform to apply the retrosynthetic strategies discussed above.

In the context of natural product synthesis, the propargyl sulfide group can be a crucial pharmacophore or a synthetic handle for further modifications. nih.govdigitellinc.com For example, the terminal alkyne can be utilized for bioconjugation via copper-catalyzed azide-alkyne cycloaddition (click chemistry), enabling the attachment of fluorescent probes or other reporter groups.

A notable example is the use of an aryl propargyl sulfide as a key intermediate in the synthesis of dihydroxyeicosatetraenoic acid, where the crucial step involves the cleavage of an epoxide by a prop-2-ynyl sulfide anion. acs.org Sulfur-containing natural products are a significant class of functional molecules, and their total synthesis has long attracted the attention of organic chemists. rsc.org

| Molecule Class | Role of Propargyl Sulfide | Illustrative Retrosynthetic Strategy |

| Antitumor Agents | Key pharmacophore and handle for bioconjugation | Propargyl C(sp³)–S bond disconnection |

| Antibacterial Compounds | Contributes to the molecule's biological activity | Ethyl C–S bond disconnection |

| Enzyme Inhibitors | Covalent modification of the enzyme's active site | Propargyl C(sp³)–S bond disconnection |

Table 3: Application of this compound in Bioactive Molecule Synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.